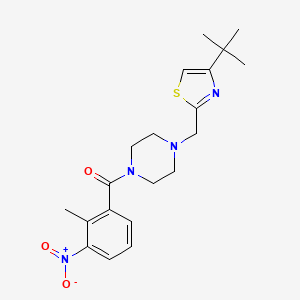
(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone is a useful research compound. Its molecular formula is C20H26N4O3S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N4O3S with a molecular weight of approximately 412.5 g/mol. The structure features a thiazole ring, a piperazine moiety, and a nitrophenyl group, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. A study reported that thiazole-based compounds demonstrated IC50 values as low as 2.32 μM against M. tuberculosis H37Ra, indicating potent antitubercular activity .
Anticancer Potential
Thiazole-containing compounds have also been investigated for their anticancer properties. Research has shown that specific thiazole derivatives can induce apoptosis in cancer cells. For example, a related compound with structural similarities exhibited cytotoxic effects with IC50 values below 10 μM against various cancer cell lines, including A-431 and Jurkat cells . The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has been explored, with some studies indicating that these compounds can inhibit pro-inflammatory cytokines. This activity is particularly relevant in chronic inflammatory diseases where thiazoles may provide therapeutic benefits through their modulatory effects on immune responses .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Many thiazole derivatives function as enzyme inhibitors, targeting specific pathways critical for microbial survival or cancer cell proliferation.
- Receptor Interaction : The compound may interact with various receptors involved in cell signaling pathways, influencing cellular responses to external stimuli.
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between thiazole derivatives and target proteins, enhancing our understanding of their pharmacological profiles .
Case Studies
Several case studies highlight the efficacy of thiazole-based compounds:
- Antitubercular Activity : A series of thiazole derivatives were synthesized and tested for their ability to inhibit M. tuberculosis. Among them, one derivative showed an IC90 value of 7.05 μM, demonstrating significant potential as an antitubercular agent .
- Cytotoxicity Assessment : In vitro studies on human cell lines revealed that certain thiazole derivatives exhibited low toxicity while maintaining high anticancer activity, making them promising candidates for further development .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-14-15(6-5-7-16(14)24(26)27)19(25)23-10-8-22(9-11-23)12-18-21-17(13-28-18)20(2,3)4/h5-7,13H,8-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHXDJPVWDSHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)CC3=NC(=CS3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














